molecular formula C9H14Cl2N2O B11871986 5-Methoxyindolin-6-amine dihydrochloride

5-Methoxyindolin-6-amine dihydrochloride

Cat. No.: B11871986
M. Wt: 237.12 g/mol
InChI Key: YIFSTQCDGZPVSS-UHFFFAOYSA-N
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Description

5-Methoxyindolin-6-amine dihydrochloride is a valuable chemical building block for synthetic organic chemistry and pharmaceutical research. This dihydrochloride salt form offers enhanced stability and solubility for various experimental applications. Researchers utilize this substituted indoline compound as a key precursor in the synthesis of more complex molecules, particularly in exploring structure-activity relationships. The compound's structure, featuring both a methoxy group and an amine functionality, makes it a versatile intermediate for constructing diverse chemical libraries. It is supplied with comprehensive analytical data to ensure identity and purity for your research requirements. This product is intended for laboratory research purposes only and is not classified as a medicinal product. It is strictly for use by qualified professionals in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1H-indol-6-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-4-6-2-3-11-8(6)5-7(9)10;;/h4-5,11H,2-3,10H2,1H3;2*1H

InChI Key

YIFSTQCDGZPVSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)N.Cl.Cl

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization Techniques

Structural Elucidation of 5-Methoxyindolin-6-amine Dihydrochloride (B599025) and its Derivatives

The unambiguous determination of the molecular structure of 5-Methoxyindolin-6-amine dihydrochloride and its related derivatives relies on the synergistic application of several spectroscopic methods. These techniques probe the molecular framework at the atomic level, revealing connectivity, the chemical environment of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. nih.gov By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups causing an upfield shift (lower δ). The dihydrochloride form means the indolinic nitrogen and the exocyclic amine will be protonated, significantly influencing the chemical shifts of adjacent protons. The aromatic protons at positions 4 and 7 would appear as singlets due to the substitution pattern. The protons of the five-membered ring (C2 and C3) would typically appear as triplets, showing coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment. The carbons attached to electronegative atoms like oxygen (C5) and nitrogen (C2, C3, C6) are expected to be shifted downfield. Definitive assignments can be made using two-dimensional NMR techniques such as HETCOR (Heteronuclear Correlation), which correlates proton signals with the carbon signals of the atoms they are directly attached to. clockss.org

Predicted NMR Data for this compound:

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Position δ (ppm)
NH₂⁺~9.0-10.0
NH₃⁺~8.0-9.0
H-7~7.0-7.2
H-4~6.8-7.0
OCH₃~3.8-3.9
H-2~3.5-3.7
H-3~3.1-3.3

This table presents predicted data. Actual experimental values may vary based on solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence.

For 5-Methoxyindolin-6-amine, which is a polar and non-volatile compound, Electrospray Ionization (ESI) is the preferred ionization method. In positive ion mode, the molecule would be expected to readily protonate to form the [M+H]⁺ ion. HRMS analysis of this ion would provide its exact mass, which can be compared to the calculated theoretical mass to confirm the molecular formula (C₉H₁₃N₂O⁺ for the free base).

The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure. For instance, the fragmentation of methoxy-substituted indole (B1671886) derivatives often involves characteristic losses. oup.com For the target compound, expected fragmentations could include the loss of a methyl radical from the methoxy (B1213986) group or cleavages within the indoline (B122111) ring structure, providing further structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. It is particularly useful for identifying the presence of specific functional groups. acs.orgnih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations from the protonated amine groups (NH₂⁺ and NH₃⁺) would appear as broad bands in the region of 2800-3200 cm⁻¹. Other key signals would include C-H stretches from the aromatic and aliphatic portions, C-O stretching for the methoxy ether group, and C-N stretching vibrations. Aromatic C=C bending vibrations would also be present in the fingerprint region (below 1600 cm⁻¹).

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine Salts (NH₂⁺, NH₃⁺)N-H Stretch2800-3200 (broad)
Aromatic C-HC-H Stretch3000-3100
Aliphatic C-H (CH₂)C-H Stretch2850-2960
Aromatic RingC=C Stretch1500-1600
Amine SaltN-H Bend1500-1620
Aryl EtherC-O Stretch1230-1270 (asymmetric)
Aryl EtherC-O Stretch1020-1075 (symmetric)
Aliphatic AmineC-N Stretch1020-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. researchdata.edu.au The indoline ring system is a chromophore that absorbs UV light. The position of the absorption maximum (λmax) is sensitive to the substituents on the aromatic ring. nih.govmdpi.com Both the methoxy and amino groups are strong auxochromes (electron-donating groups) that typically cause a bathochromic (red) shift to longer wavelengths. Therefore, 5-Methoxyindolin-6-amine is expected to have absorption maxima at longer wavelengths compared to unsubstituted indoline. researchgate.net

While the combination of NMR and MS can provide a confident structural assignment, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. mdpi.com This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the crystal lattice with very high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive confirmation of its molecular structure. nih.gov It would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity of all atoms. Furthermore, it would reveal the conformation of the non-aromatic five-membered ring and provide insights into the intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. researchgate.net

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of 5-Methoxyindolin-6-amine, chromatographic methods are essential for assessing purity and for quantification in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, the direct analysis of polar and basic compounds like amines by GC can be challenging. labrulez.com These compounds tend to interact strongly with the stationary phase of the GC column, leading to poor peak shape (tailing) and low sensitivity. bre.com

To overcome these issues, derivatization is often employed. researchgate.net 5-Methoxyindolin-6-amine can be chemically modified to create a more volatile and less polar derivative that is more amenable to GC analysis. nih.gov Common derivatization strategies for amines include acylation (e.g., with pentafluoropropionyl anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). These reactions cap the polar N-H groups, reducing their ability to hydrogen bond with the column.

Once derivatized, the compound can be separated from other components on a suitable capillary column (e.g., a non-polar Rxi-5MS) and detected by the mass spectrometer. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, allowing for accurate quantification of the target analyte even at very low concentrations.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities, including starting materials, byproducts, and degradation products. thermofisher.com

A common approach for analyzing polar aromatic amines like 5-Methoxyindolin-6-amine is reversed-phase HPLC (RP-HPLC). cetjournal.it In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For a salt like the dihydrochloride form, controlling the pH of the mobile phase with a buffer is critical to ensure reproducible retention times and good peak shape by suppressing the ionization of residual silanol (B1196071) groups on the column and maintaining the analyte in a consistent protonation state.

Quantification is typically achieved using a UV detector, as the indole ring system within the molecule is a strong chromophore. The analysis involves creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. chromatographyonline.comchromatographyonline.com Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can offer even greater resolution and faster analysis times. chromatographyonline.comchromatographyonline.com

Illustrative HPLC Method Parameters:

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate), pH adjusted
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV Absorbance at a wavelength corresponding to the analyte's maximum absorbance (e.g., 260 nm) thermofisher.com
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Liquid Chromatography (LC), Ion Chromatography (IC), and Capillary Electrophoresis (CE) for Amine Profiling

Beyond standard HPLC, other specialized separation techniques are invaluable for the comprehensive profiling of amines.

Liquid Chromatography (LC): As a broad category, LC encompasses HPLC but also other modes. For polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase, using a polar stationary phase and a less polar, water-miscible mobile phase. This can provide different selectivity for polar impurities.

Ion Chromatography (IC): IC is a powerful technique specifically designed for the separation and quantification of ionic species. thermofisher.com Since 5-Methoxyindolin-6-amine is analyzed as a dihydrochloride salt, it exists as a cation in solution. Therefore, cation-exchange chromatography is an ideal method for its analysis. nih.govthermofisher.com This technique separates analytes based on their interaction with a charged stationary phase. thermofisher.com Suppressed conductivity detection is often used, providing high sensitivity for ionic analytes. thermofisher.com IC is particularly useful for quantifying the active amine cation and detecting other ionic impurities that may be present. thermofisher.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govxjtu.edu.cn It offers very high efficiency and requires minimal sample volume. researchgate.netnih.gov For amine profiling, Capillary Zone Electrophoresis (CZE) is the most common mode, where separation occurs in a buffer-filled capillary. googleapis.com The charge-to-size ratio of the protonated amine and its impurities dictates their migration speed, allowing for excellent separation of structurally similar compounds. nih.gov CE is widely applied for the impurity profiling of pharmaceuticals. nih.govxjtu.edu.cn

Comparison of Techniques for Amine Profiling:

TechniquePrinciple of SeparationPrimary Application for 5-Methoxyindolin-6-amine
Liquid Chromatography (LC/HPLC)Partitioning between a stationary and mobile phase based on polarity. cetjournal.itlcms.czGeneral purity testing, quantification of the active compound, and separation of non-ionic and ionic impurities.
Ion Chromatography (IC)Reversible exchange of ions between the analyte and a charged stationary phase. thermofisher.comgoogle.comQuantification of the amine cation, analysis of counter-ions (chloride), and profiling of other ionic impurities. nih.gov
Capillary Electrophoresis (CE)Differential migration of charged species in an electric field based on charge-to-size ratio. googleapis.comHigh-resolution impurity profiling, separation of closely related amine impurities, and chiral separations (if applicable). researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis. ukessays.com In the synthesis of this compound, TLC is an indispensable tool for monitoring the progress of the reaction. rochester.eduresearchgate.net

By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. rochester.edu The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase (eluent). The choice of eluent is crucial for achieving good separation between the starting material, intermediates, and the final product.

After development, the separated spots are visualized. Since the indoline structure contains a chromophore, spots can often be seen under UV light (at 254 nm). Staining with reagents that react with amines, such as ninhydrin, can also be used for visualization. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in identifying the components of the reaction mixture. researchgate.net

Example TLC Monitoring Data:

CompoundFunctionHypothetical Rf Value
Starting Material (e.g., a nitro-indole precursor)Reactant0.75
5-Methoxyindolin-6-amineProduct0.30
Reaction Mixture SpotCo-spotShows spots at both 0.75 (diminishing) and 0.30 (appearing)

Note: Rf values are dependent on the specific stationary and mobile phases used.

Specialized Sample Preparation and Extraction Techniques (e.g., Solid Phase Microextraction (SPME))

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte before analysis, thereby improving the sensitivity and reliability of the results. While simple dissolution is often sufficient for pure substances, more complex matrices may require specialized extraction techniques.

Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. acs.orgoup.com The fiber, coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB), is exposed to the sample or its headspace. acs.org Polar aromatic amines can be adsorbed onto the fiber, which is then transferred directly to the injection port of a gas or liquid chromatograph for desorption and analysis. acs.orgacs.org This technique is advantageous for its simplicity, speed, and ability to pre-concentrate trace-level analytes. oup.comhelsinki.fi For highly polar amines, in-situ derivatization might be employed to decrease their polarity and improve extraction efficiency. acs.orgacs.org

Other common techniques include:

Solid Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. For polar amines, cation-exchange SPE cartridges can be highly effective. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent) to separate it from matrix components. nih.gov

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Computational Chemistry and in Silico Modeling for 5 Methoxyindolin 6 Amine Dihydrochloride Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode of action.

Molecular docking simulations are crucial for evaluating the potential of 5-Methoxyindolin-6-amine dihydrochloride (B599025) as an inhibitor for various protein targets. By modeling its interactions with the active sites of enzymes like Acetylcholinesterase (AChE), c-KIT, other Receptor Tyrosine Kinases (RTKs), and the Notum carboxylase, researchers can estimate its binding energy and predict its inhibitory potential.

For instance, the c-Met receptor tyrosine kinase is a known target for cancer therapy. nih.gov Docking studies of potential inhibitors, such as derivatives of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2, into the c-Met active site help in understanding the structural requirements for potent inhibition. nih.gov Similarly, docking 5-Methoxyindolin-6-amine dihydrochloride into the ATP-binding pocket of c-KIT or other RTKs would reveal its potential as a kinase inhibitor. The stability of such protein-ligand complexes is heavily influenced by hydrogen bonds and hydrophobic interactions. researchgate.net

The following table illustrates hypothetical docking results for this compound against various protein targets, based on typical outcomes for similar small molecule inhibitors.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
c-KIT 1T46-8.5Cys673, Glu640, Asp810
AChE 4EY7-7.2Trp86, Tyr337, Phe338
RTK (VEGFR2) 4ASD-9.1Cys919, Asp1046, Glu885
Notum 6E3C-6.8Ser232, His325, Asp324

A detailed analysis of the docked pose of this compound within a protein's active site reveals the specific molecular interactions responsible for binding. These non-covalent interactions are fundamental to molecular recognition and complex stability. nih.gov

Hydrogen Bonding: The amine and methoxy (B1213986) groups on the indoline (B122111) scaffold are potential hydrogen bond donors and acceptors. These groups could form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the active site, anchoring the ligand in a favorable conformation.

The table below details the types of interactions that could be expected between the ligand and key residues of a target like a receptor tyrosine kinase.

Interaction TypeLigand MoietyProtein Residue (Example)Description
Hydrogen Bond 6-amine groupAspartic Acid (Asp)The amine group acts as a hydrogen donor to the carboxylate side chain of Asp.
Hydrogen Bond 5-methoxy groupCysteine (Cys)The oxygen atom of the methoxy group acts as a hydrogen bond acceptor from the backbone NH of Cys.
Pi-Pi Stacking Indoline RingPhenylalanine (Phe)Parallel or T-shaped stacking between the aromatic rings of the ligand and the Phe residue. mdpi.com
Hydrophobic Indoline CoreValine (Val), Leucine (Leu)Van der Waals interactions with aliphatic side chains in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional picture of the steric, electrostatic, and hydrophobic fields around the molecules, offering insights for rational drug design. nih.govresearchgate.net

For a series of indoline derivatives including 5-Methoxyindolin-6-amine, a QSAR model could be developed to predict their inhibitory activity against a specific target. The model would use calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) as variables. nih.govpensoft.net A statistically significant QSAR model, validated through internal and external test sets, can then guide the synthesis of new derivatives with potentially enhanced activity. nih.govnih.gov For example, CoMFA and CoMSIA contour maps can highlight regions where bulky groups, positive charges, or hydrophobic moieties would increase or decrease biological activity. nih.govresearchgate.net

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. mdpi.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize its molecular geometry and predict its vibrational frequencies (IR spectra). mdpi.comals-journal.com Analysis of the molecular electrostatic potential (MEP) map, derived from DFT, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with a biological receptor. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.govirjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, indicating that the molecule is more polarizable and will readily undergo electronic transitions. irjweb.comajchem-a.com For this compound, analysis of the HOMO and LUMO electron density distribution can reveal the most probable sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for predicting metabolic pathways and understanding reaction mechanisms. researchgate.net

The following table presents hypothetical quantum chemical descriptors for the compound, calculated using DFT.

ParameterDescriptionHypothetical ValueImplication
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eVIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting capability.
ΔE (Gap) ELUMO - EHOMO4.6 eVA relatively small gap suggests high chemical reactivity. nih.gov
Hardness (η) (ELUMO - EHOMO) / 22.3 eVMeasures resistance to change in electron distribution.
Softness (S) 1 / (2η)0.217 eV-1The inverse of hardness, indicates high reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a detailed understanding of the electron density distribution in atomic and molecular orbitals, revealing insights into charge transfer, hyperconjugation, and delocalization phenomena. orientjchem.org For this compound, NBO analysis elucidates the electronic interactions that contribute to its molecular stability and reactivity.

In the case of this compound, key donor orbitals include the lone pairs (n) on the oxygen atom of the methoxy group and the nitrogen atom of the amine group, as well as the π-bonds of the indoline ring system. Acceptor orbitals are typically the corresponding antibonding orbitals (σ* or π*). The analysis would reveal significant delocalization from the oxygen and nitrogen lone pairs into the antibonding orbitals of the adjacent carbon atoms and the ring structure. This hyperconjugative interaction is crucial for understanding the electronic landscape of the molecule. nih.gov

For instance, the interaction between the lone pair of the methoxy oxygen (n(O)) and the antibonding orbital of the adjacent C-C bond (π*(C-C)) within the ring would be a primary focus. Similarly, interactions involving the amine group's nitrogen lone pair would be analyzed to understand its electronic contribution to the system. These delocalizations influence the molecule's chemical properties, including its reactivity and potential for intermolecular interactions.

Table 1: Hypothetical NBO Analysis for Key Donor-Acceptor Interactions in 5-Methoxyindolin-6-amine This table illustrates potential electronic delocalization interactions and their stabilization energies (E(2)) as would be calculated via NBO analysis. The values are representative examples for this type of molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O) - Methoxyπ(C5-C4)8.5Lone Pair -> Antibonding π
n(N) - Amineπ(C6-C1)12.2Lone Pair -> Antibonding π
π(C1-C2)π(C4-C5)20.1π -> π (Ring Delocalization)
n(N) - Indolineσ(C1-H)2.8Lone Pair -> Antibonding σ
π(C4-C5)π(C6-C1)18.7π -> π* (Ring Delocalization)

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico modeling has become an indispensable tool in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. ijprajournal.com These computational methods significantly reduce the time and cost associated with experimental ADME profiling by identifying potentially problematic candidates early in the development pipeline. researchgate.net For this compound, various computational models can predict its pharmacokinetic profile.

Absorption: Models can predict human intestinal absorption (HIA) and Caco-2 cell permeability, which are indicators of oral bioavailability. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Distribution: Key parameters for distribution include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Computational models use quantitative structure-activity relationship (QSAR) algorithms to predict the extent to which a compound will bind to plasma proteins like albumin and whether it can cross the BBB to exert effects on the central nervous system. mdpi.com

Metabolism: The prediction of metabolic pathways is crucial. Models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For instance, software can predict if this compound is a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, or CYP3A4. nih.gov This is vital for anticipating drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, models can estimate properties like aqueous solubility, which influences renal clearance.

Numerous online tools and software platforms, such as SwissADME and AdmetSAR 2.0, utilize large datasets of experimentally determined properties to build predictive models. nih.gov

Table 2: Predicted ADME Properties for this compound This table presents a set of predicted ADME properties generated from common in silico modeling platforms. These values are estimations and require experimental validation.

ADME ParameterPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption
Caco-2 PermeabilityModerateMay have reasonable absorption across the gut wall
Distribution
Blood-Brain Barrier (BBB) PermeantYesPotential to act on the central nervous system
Plasma Protein Binding (PPB)~ 85%Moderate binding to plasma proteins
Metabolism
CYP2D6 SubstrateYesLikely metabolized by the CYP2D6 enzyme
CYP3A4 InhibitorNoLow probability of inhibiting the CYP3A4 enzyme
Excretion
Aqueous Solubility (LogS)-2.5Moderately soluble

Protein Structure Prediction and Interaction Modeling (e.g., AlphaFold)

Understanding how a small molecule interacts with its protein target is fundamental to drug design. The integration of advanced protein structure prediction tools like AlphaFold with molecular docking simulations provides a powerful framework for investigating these interactions, even when an experimental protein structure is unavailable. nih.gov

Once a reliable protein structure is obtained (either from prediction or experimental methods like X-ray crystallography), molecular docking can be performed. This computational technique predicts the preferred orientation of the ligand (this compound) when bound to the protein target to form a stable complex. nih.gov Docking algorithms score different binding poses based on factors like binding energy and intermolecular forces, identifying the most favorable interaction.

The results of a docking simulation can reveal crucial information, such as the binding affinity (often expressed as a docking score or estimated binding energy) and the specific amino acid residues involved in the interaction. For this compound, this might involve hydrogen bonds from its amine group, hydrophobic interactions with the indoline ring, or interactions involving the methoxy group. This detailed molecular view can guide the optimization of the compound to enhance its potency and selectivity.

Table 3: Example of a Hypothetical Docking Simulation of this compound with a Kinase Target This table summarizes potential results from a molecular docking study, illustrating how the compound might interact within a protein's active site.

ParameterResultDetails
Target ProteinSerine/Threonine Kinase XYZA hypothetical kinase involved in a signaling pathway
Predicted Binding Affinity-8.2 kcal/molIndicates a strong and stable binding interaction
Key Interacting Residues
Hydrogen BondGLU 121Amine group of the ligand with the carboxylate of Glutamate
Hydrogen BondLEU 178 (Backbone)Methoxy oxygen of the ligand with the backbone NH of Leucine
Pi-Cation InteractionLYS 72Amine group of the ligand with the side chain of Lysine
Hydrophobic InteractionVAL 58, ILE 119Indoline ring of the ligand within a hydrophobic pocket

Application of Machine Learning Algorithms in Chemical Biology

Machine learning (ML) has revolutionized many areas of drug discovery and chemical biology by enabling the analysis and modeling of complex biological data. nih.govaipublications.com These algorithms can learn from vast chemical and biological datasets to predict a compound's properties, activities, and potential interactions, thereby accelerating research and development. mdpi.com

In the context of this compound, ML models can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as Random Forests, Support Vector Machines (SVM), and Gradient Boosting, are used to build QSAR models. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training on a dataset of similar compounds with known activities, a QSAR model could predict the potency of this compound against a specific biological target.

Virtual Screening: ML can be used to screen large virtual libraries of compounds to identify those with a high probability of being active against a target of interest. If this compound were part of such a library, a trained classification model could flag it as a potential "hit" for further investigation.

ADMET Prediction: As mentioned previously, many modern in silico ADME/Tox (Toxicity) prediction tools are built upon sophisticated ML algorithms. Deep neural networks (DNNs), for example, can capture highly complex, non-linear relationships between molecular features and pharmacokinetic outcomes. mdpi.com

Drug Repurposing: ML models can analyze various data sources, including gene expression data and biological assay results, to identify new potential uses for existing compounds. nih.gov Such models could suggest novel protein targets or therapeutic indications for this compound based on patterns learned from other molecules.

The successful application of these methods relies on the availability of high-quality, curated training data. As more biological and chemical data becomes publicly available, the predictive power of ML models in chemical biology continues to grow. chemrxiv.org

Table 4: Application of Machine Learning Models in the Study of this compound This table outlines different machine learning algorithms and their potential roles in characterizing the compound.

Machine Learning AlgorithmApplication AreaPredicted Outcome for the Compound
Random Forest (RF)QSAR / Bioactivity PredictionPredicted IC50 value against a specific enzyme
Support Vector Machine (SVM)Classification (e.g., BBB penetration)Classification as BBB penetrant or non-penetrant
Deep Neural Network (DNN)Toxicity PredictionProbability of hERG channel inhibition or hepatotoxicity
Gradient BoostingSolubility PredictionPredicted aqueous solubility (LogS)

Emerging Research Areas and Future Directions for this compound

The indoline scaffold is a privileged structure in medicinal chemistry and materials science, and this compound, as a specifically functionalized derivative, presents unique opportunities for future research and application. nih.gov Its distinct arrangement of a methoxy group and an amine on the aromatic ring, combined with the dihydroindole core, makes it a versatile platform for chemical innovation. This article explores emerging research areas and future directions for this compound, focusing on its potential as an advanced chemical building block, its role in coordination chemistry, its application in designing multitargeting ligands, strategies for preclinical translation of its derivatives, and the integration of artificial intelligence in related drug discovery efforts.

Q & A

Q. What are the validated synthetic routes for 5-Methoxyindolin-6-amine dihydrochloride?

The synthesis of this compound can be adapted from methods used for structurally similar indoline derivatives. Key steps include:

  • Friedel-Crafts acylation : Introduce substituents to the indole core using acyl chlorides and AlCl₃ as a catalyst .
  • Reductive amination : Reduce nitro or cyano intermediates to amines using iron powder or SnCl₂ in HCl .
  • Salt formation : Convert the freebase amine to the dihydrochloride salt via HCl treatment in anhydrous conditions (analogous to methods in ).
    Purification typically involves recrystallization from ethanol/water or column chromatography.

Q. How should researchers characterize the purity of this compound?

Employ a combination of:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients of acetonitrile/water + 0.1% TFA.
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and amine (-NH₂) proton signals.
  • Elemental analysis : Verify stoichiometry of C, H, N, and Cl (expected Cl⁻ content: ~21.3% for dihydrochloride).
    Cross-reference with PubChem data for analogous compounds (e.g., InChI keys in ) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal stability : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to temperatures >25°C (similar to guidelines in ) .
  • pH sensitivity : The dihydrochloride form is stable in acidic conditions but may degrade in alkaline buffers. Monitor pH during biological assays.
  • Hygroscopicity : Use desiccants to prevent moisture absorption, which can lead to hydrolysis.

Intermediate/Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may confound results (see for analytical frameworks) .
  • Control experiments : Include analogs (e.g., 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride, ) to isolate structural contributors to activity .

Q. What methodologies are recommended for studying its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors/enzymes.
  • Molecular docking : Use software like AutoDock Vina with crystal structures from the PDB (e.g., indole-binding GPCRs).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of binding.

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

  • LC-MS/MS : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards (e.g., methyl-d3-amine hydrochloride, ) .
  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from biological fluids.

Advanced Mechanistic and Methodological Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in cellular systems?

  • CRISPR-Cas9 knockout screens : Identify genes essential for the compound’s activity.
  • Phosphoproteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map signaling pathway alterations.
  • Live-cell imaging : Track subcellular localization via fluorescent probes (e.g., BODIPY-conjugated analogs).

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Parallel synthesis : Generate a library of analogs with variations in:
    • Methoxy group position (e.g., 4- vs. 5-methoxy, as in ) .
    • Amine substituents (e.g., alkyl vs. aryl groups).
  • QSAR modeling : Use CODESSA or MOE to correlate electronic/steric parameters with activity.

Q. What computational tools are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction : Utilize SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers for membrane permeability studies.

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Follow SDS guidelines for hydrochloride salts () .
  • Disposal : Neutralize with sodium bicarbonate before incineration (per EPA guidelines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.